(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone
Overview
Description
Synthesis Analysis
The synthesis of various thiophene derivatives has been a subject of interest in recent studies. For instance, novel Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone have been successfully synthesized and characterized using NMR, single-crystal X-ray diffraction, and density functional theory (DFT) geometry optimization and molecular orbital calculations . Similarly, other novel compounds such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and elucidated by various spectroscopic techniques and optimized using DFT methods . These studies highlight the diverse synthetic routes and characterization methods employed to obtain thiophene derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives have been determined through single-crystal X-ray diffraction and supported by DFT calculations. For example, the Schiff base derivatives mentioned earlier crystallize in the triclinic space group P-1, with specific cell parameters and volume, indicating the precision of the crystallographic analysis . The molecular structure is further supported by geometry optimization calculations, which align with the experimental data. The frontier molecular orbitals of these compounds have also been displayed, providing insights into their electronic properties .
Chemical Reactions Analysis
The chemical reactivity and interactions of thiophene derivatives can be inferred from molecular docking studies and analysis of frontier molecular orbitals. For instance, molecular docking has been used to understand the antiviral and antibacterial activities of synthesized thiophene derivatives . The docking studies help in predicting the pharmacokinetic behavior and hydrogen bonding interactions of these compounds with biological targets. Additionally, the analysis of HOMO-LUMO energy gaps provides information on the thermodynamic stability and reactivity of the compounds in their ground and excited states .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and electronic configuration. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry have been employed to confirm the structures of the synthesized compounds . The vibrational calculations and natural bond orbital analysis provide insights into the stability and intermolecular charge transfer of these molecules . Furthermore, the synthesized thiophene derivatives have been evaluated for their acute toxicity and pharmacological activities, demonstrating their potential as bioactive molecules .
Scientific Research Applications
1. Synthesis and Molecular Structures
Research has explored the synthesis and molecular structures of 2-aminothiophene derivatives, including (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone. These derivatives have been studied for their potential as allosteric enhancers at the human A1 adenosine receptor (Kubicki et al., 2012).
2. Allosteric Modulation
Studies have indicated the potential of 2-amino-benzoylthiophene derivatives, including (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(phenyl)methanone, in allosterically enhancing adenosine A1 receptor agonist binding. This has implications for understanding receptor modulation (Dalpiaz et al., 2002).
3. Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds related to 2-aminothiophene derivatives have been extensively studied. These include investigations into their structural properties and potential applications in various fields (Shahana & Yardily, 2020).
4. Biological Evaluation
Derivatives of (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-phenyl-methanone have been synthesized and evaluated for biological activities. These studies contribute to the understanding of their potential applications in medicinal chemistry (Romagnoli et al., 2005).
5. Crystal Structure Analysis
Crystal structures of related 2-aminothiophene derivatives have been analyzed, contributing to the understanding of their molecular conformation and potential interactions in different applications (Kaur et al., 2015).
6. Spectroscopic Studies
Spectroscopic properties of compounds related to (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone have been investigated, providing insights into their electronic absorption and fluorescence characteristics, which can be crucial for their application in various fields (Al-Ansari, 2016).
7. Synthesis and Application in Medicinal Chemistry
The synthesis of 2-substituted benzo[b]thiophene via palladium-catalyzed coupling has been explored, showing potential applications in medicinal chemistry, including as cannabinoid receptor ligands (Chen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c16-15-13(11-8-4-5-9-12(11)18-15)14(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQJXOEXKINTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350691 | |
Record name | (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | |
CAS RN |
4651-72-3 | |
Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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